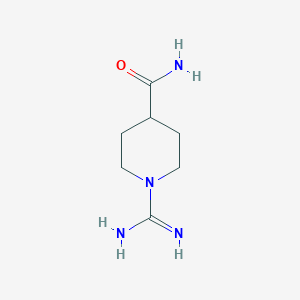

1-Carbamimidoylpiperidine-4-carboxamide

Description

BenchChem offers high-quality 1-Carbamimidoylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Carbamimidoylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-carbamimidoylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c8-6(12)5-1-3-11(4-2-5)7(9)10/h5H,1-4H2,(H2,8,12)(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGVQBWUAUNTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Amidinopiperidine-4-carboxamide synonyms and IUPAC name

Technical Monograph: 1-Amidinopiperidine-4-carboxamide

Executive Summary

1-Amidinopiperidine-4-carboxamide (IUPAC: 1-carbamimidoylpiperidine-4-carboxamide) is a critical pharmacophore in medicinal chemistry, specifically designed as an arginine mimetic . Its structural core—a piperidine ring functionalized with a basic amidine group at the N1 position and a neutral carboxamide at the C4 position—enables it to engage in high-affinity interactions with the S1 specificity pocket of serine proteases.

This guide details the chemical identity, synthetic pathways, and pharmacological utility of this scaffold, particularly in the development of direct thrombin inhibitors (DTIs), Factor Xa inhibitors, and dual-action cholinesterase inhibitors for neurodegenerative applications.

Chemical Identity & Nomenclature

Accurate nomenclature is vital for database retrieval and regulatory filing. The molecule possesses two distinct nitrogenous functional groups: a highly basic amidine (pKa ~11–12) and a neutral amide .

Core Identifiers

| Parameter | Data |

| IUPAC Name | 1-Carbamimidoylpiperidine-4-carboxamide |

| Common Synonyms | 1-Amidinopiperidine-4-carboxamide; 4-Carbamoylpiperidine-1-carboximidamide |

| CAS Registry Number | 903443-08-3 |

| Molecular Formula | C₇H₁₄N₄O |

| Molecular Weight | 170.21 g/mol |

| SMILES | NC(=O)C1CCN(CC1)C(N)=N |

| InChI Key | DCYAOXOBKROXKE-UHFFFAOYSA-N |

Structural Logic

The molecule is an isonipecotamide (piperidine-4-carboxamide) derivative where the secondary amine at position 1 is functionalized with a formamidine group.

-

N1-Amidine: Acts as a cation at physiological pH, mimicking the guanidinium group of Arginine (Arg).

-

C4-Carboxamide: Provides a hydrogen bond donor/acceptor motif, often replacing the peptide backbone or interacting with the oxyanion hole or distal serine residues in enzyme active sites.

Physicochemical Properties

The following data represents the core scaffold properties, essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Property | Value / Prediction | Significance |

| Physical State | White to off-white solid | Standard for polar organic salts. |

| pKa (Amidine) | ~11.5 (Predicted) | Highly basic; protonated at pH 7.4. Essential for salt bridge formation (e.g., Asp189 in Thrombin). |

| pKa (Amide) | ~15-16 (Predicted) | Neutral under physiological conditions. |

| LogP | -0.7 to -1.45 (Predicted) | Highly hydrophilic due to polarity; requires prodrug strategies (e.g., esterification) for oral bioavailability if used as a standalone drug. |

| Solubility | High in H₂O, DMSO, MeOH | Facilitates aqueous bioassays. |

Synthetic Methodologies

Synthesis of 1-amidinopiperidine-4-carboxamide typically proceeds via the guanylation of the precursor isonipecotamide. Two primary routes are employed depending on the required purity and scale.

Route A: S-Methylisothiourea Guanylation (Classical)

This route uses S-methylisothiourea hemisulfate as the electrophilic guanylating agent. It is cost-effective but releases methyl mercaptan (toxic gas) as a byproduct.

-

Starting Material: Isonipecotamide (Piperidine-4-carboxamide).[1]

-

Reagent: S-methylisothiourea hemisulfate.

-

Conditions: Aqueous base (NaOH) or DMF/TEA at 60–80°C.

-

Mechanism: Nucleophilic attack of the piperidine nitrogen on the isothiourea carbon, displacing methanethiol.

Route B: Protected Guanylation (High Purity)

For pharmaceutical intermediates, using a protected guanylating agent like 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea or 1H-Pyrazole-1-carboxamidine allows for cleaner purification and prevents side reactions.

-

Coupling: Isonipecotamide + 1,3-Bis-Boc-2-methyl-2-thiopseudourea + HgCl₂ (promoter) + TEA in DMF.

-

Deprotection: Removal of Boc groups using TFA/DCM or HCl/Dioxane.

-

Purification: Recrystallization or HPLC.

Synthesis Flowchart

The following diagram illustrates the decision logic and reaction flow for synthesizing the core scaffold.

Figure 1: Synthetic pathways for 1-Carbamimidoylpiperidine-4-carboxamide. Route B is preferred for medicinal chemistry applications to avoid mercaptan contaminants.

Mechanistic Pharmacology

The 1-amidinopiperidine-4-carboxamide moiety is a "privileged structure" in drug design, particularly for targeting the S1 pocket of trypsin-like serine proteases.

Mechanism of Action: The Arginine Mimic

-

S1 Pocket Binding: The S1 pocket of enzymes like Thrombin and Factor Xa contains a conserved Aspartate residue (Asp189 in Thrombin) at the bottom.

-

Salt Bridge: The protonated amidine group of the scaffold forms a strong bidentate ionic interaction (salt bridge) with the carboxylate of Asp189.

-

Geometry: The piperidine ring provides a rigid spacer that positions the carboxamide group to interact with the S2/S3 subsites or the catalytic triad (His57, Asp102, Ser195).

Therapeutic Applications

-

Anticoagulants: Used as the P1 ligand in Direct Thrombin Inhibitors (DTIs). The scaffold replaces the arginine residue found in natural substrates (fibrinogen).

-

Alzheimer's Disease: Recent research utilizes this scaffold to create dual inhibitors of Thrombin and Cholinesterase (AChE/BChE), addressing both vascular and cholinergic deficits in neurodegeneration [1].

Pharmacophore Interaction Map

Figure 2: Molecular interaction map of the scaffold within the Thrombin active site. The Amidine-Asp189 interaction is the primary driver of potency.

Analytical Characterization Protocols

To validate the synthesis of 1-amidinopiperidine-4-carboxamide, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆ (due to solubility).

-

Amidine Protons: Broad singlet at ~7.0–7.5 ppm (4H, exchangeable).

-

Amide Protons: Two singlets or broad peak at ~6.8 and 7.3 ppm (2H).

-

Piperidine Ring:

-

C2/C6 Protons (adjacent to N): Downfield shift (~3.8 ppm) due to the electron-withdrawing amidine.

-

C4 Proton (methine): Multiplet at ~2.3 ppm.[2]

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Parent Ion: [M+H]⁺ = 171.12 m/z .

-

Fragmentation: Loss of ammonia (-17) or the amide group may be observed in MS/MS.

References

-

Modh, H. et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 26(17), 5208.[1]

-

PubChem. (n.d.). 1-Carbamimidoylpiperidine-4-carboxylic acid (Related Acid Form). National Library of Medicine.

-

AK Scientific. (n.d.). 1-Carbamimidoylpiperidine-4-carboxamide Product Page.

Sources

An In-depth Technical Guide to 1-Carbamimidoylpiperidine-4-carboxamide: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-carbamimidoylpiperidine-4-carboxamide, a small molecule of significant interest within medicinal chemistry and drug discovery. While direct extensive research on this specific isomer is emerging, this document synthesizes its predicted physicochemical properties based on its chemical structure, alongside established methodologies for its synthesis and the well-documented biological activities of structurally related piperidine carboxamides. This guide serves as a foundational resource for researchers investigating this compound and its potential therapeutic applications, offering insights into its molecular characteristics, rational synthesis strategies, and promising avenues for future drug development.

Molecular Profile and Physicochemical Properties

1-Carbamimidoylpiperidine-4-carboxamide is a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals. Its structure is characterized by a piperidine ring substituted with a carbamimidoyl (guanidino) group at the 1-position and a carboxamide group at the 4-position. Based on this structure, we can determine its molecular formula and weight.

The molecular formula is C7H14N4O .

The calculated molecular weight and other key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H14N4O | Calculated |

| Molecular Weight | 170.21 g/mol | Calculated |

| Monoisotopic Mass | 170.116761 Da | Calculated |

| Topological Polar Surface Area (TPSA) | 98.9 Ų | Calculated |

| Hydrogen Bond Donors | 4 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| logP (predicted) | -1.5 to -2.0 | Calculated |

Note: The physicochemical properties are calculated based on the chemical structure of 1-carbamimidoylpiperidine-4-carboxamide as direct experimental data is not widely available.

Rationale for Synthesis and Methodologies

The synthesis of 1-carbamimidoylpiperidine-4-carboxamide can be approached through several established organic chemistry reactions. A common strategy involves a multi-step synthesis starting from a commercially available piperidine derivative.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 1-carbamimidoylpiperidine-4-carboxamide is illustrated below. This approach disconnects the molecule at the carbamimidoyl and carboxamide functional groups, leading to simpler, more readily available starting materials.

Caption: Retrosynthetic analysis of 1-carbamimidoylpiperidine-4-carboxamide.

Proposed Synthetic Protocol

The following is a generalized, step-by-step protocol for the synthesis of 1-carbamimidoylpiperidine-4-carboxamide, based on common organic synthesis techniques for similar molecules.

Step 1: Amidation of a Piperidine-4-carboxylic Acid Derivative

-

To a solution of a suitable N-protected piperidine-4-carboxylic acid (e.g., Boc-piperidine-4-carboxylic acid) in an aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., EDC or HATU) and an activating agent (e.g., HOBt or DMAP).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Introduce a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or a solution of ammonia in an organic solvent).

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude N-protected piperidine-4-carboxamide by column chromatography.

Step 2: Deprotection of the Piperidine Nitrogen

-

Dissolve the N-protected piperidine-4-carboxamide in a suitable solvent.

-

For a Boc-protecting group, treat with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure to yield the piperidine-4-carboxamide salt.

Step 3: Guanidinylation of Piperidine-4-carboxamide

-

Dissolve the piperidine-4-carboxamide salt in a suitable solvent (e.g., DMF or water).

-

Add a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, and a base (e.g., diisopropylethylamine) to neutralize the salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Purify the final product, 1-carbamimidoylpiperidine-4-carboxamide, by a suitable method such as recrystallization or preparative HPLC.

Potential Therapeutic Applications and Biological Activity

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] While specific biological data for 1-carbamimidoylpiperidine-4-carboxamide is not extensively published, the activities of related compounds suggest several promising areas for investigation.

Proteasome Inhibition

Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome, a validated target for antimalarial drug development.[2] These compounds have demonstrated oral efficacy in mouse models of malaria.[2] The presence of the basic carbamimidoyl group in 1-carbamimidoylpiperidine-4-carboxamide may offer unique interactions with the proteasome active site, warranting investigation into its antimalarial potential.

PARP-1 Inhibition

Derivatives of piperidyl benzimidazole carboxamide have been synthesized and shown to be potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy.[3] Given the structural similarities, 1-carbamimidoylpiperidine-4-carboxamide could be explored as a novel scaffold for the design of PARP-1 inhibitors.

Analgesic and Dopamine Reuptake Inhibition

Certain piperidine-4-carboxamide derivatives have been shown to possess analgesic properties and act as dopamine reuptake inhibitors in mice.[4] These findings suggest a potential role for this class of compounds in the development of treatments for pain and neurological disorders.

The potential signaling pathway interactions for piperidine carboxamide derivatives are visualized below.

Caption: Potential therapeutic targets of piperidine carboxamides.

Future Directions and Conclusion

1-Carbamimidoylpiperidine-4-carboxamide represents a promising, yet underexplored, molecule with significant potential in drug discovery. Its structural features, particularly the combination of the piperidine scaffold with the carbamimidoyl and carboxamide functional groups, suggest a range of possible biological activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthesis protocol for 1-carbamimidoylpiperidine-4-carboxamide, along with its full analytical characterization (NMR, MS, etc.).

-

In Vitro Biological Screening: Comprehensive screening of the compound against a panel of relevant biological targets, including but not limited to proteasomes, PARP enzymes, and CNS receptors and transporters.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to establish clear SAR and optimize for potency and selectivity against desired targets.

References

-

PubChem. 3-Carbamimidoylpiperidine-3-carboxamide. Available from: [Link]

-

de Jong, L. E., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 64(20), 15096-15113. Available from: [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available from: [Link]

-

Borrello, M. T., et al. (2021). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv. Available from: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. Bioorganic & Medicinal Chemistry, 47, 116377. Available from: [Link]

- Kim, J. S., et al. (2018). Processes for converting carboxamides to thiocarboxamides. Google Patents. KR20180004179A.

-

Li, Y., et al. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry. Available from: [Link]

Sources

- 1. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Biological activity of amidine-substituted piperidine carboxamides

An In-depth Technical Guide to the Biological Activity of Amidine-Substituted Piperidine Carboxamides

This guide provides a comprehensive exploration of amidine-substituted piperidine carboxamides, a versatile chemical scaffold with significant therapeutic potential. We will delve into the synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships (SAR) of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising class of molecules.

Introduction: A Scaffold of Opportunity

The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] When functionalized with a carboxamide linker, it creates a robust scaffold for interrogating a wide range of biological targets. The addition of an amidine group—a strongly basic functional group capable of forming key hydrogen bonds and salt bridges—further enhances the potential for potent and selective molecular interactions. This unique combination has given rise to a class of compounds with a remarkable breadth of biological activities, from enzyme inhibition to receptor modulation.

Part 1: The Molecular Architecture - Synthesis Strategies

The construction of amidine-substituted piperidine carboxamides typically follows a modular approach, allowing for systematic variation of different structural components to optimize biological activity. A general synthetic pathway involves the initial coupling of a substituted piperidine core with a carboxylic acid, followed by the transformation of a precursor functional group (commonly a nitrile) into the target amidine.

General Synthetic Workflow

A representative synthetic route begins with a protected piperidine-4-carboxylic acid, which undergoes an amide coupling reaction with a desired amine. Subsequent functional group manipulations, such as the introduction of a cyano group, set the stage for the final and critical step: the conversion of the nitrile to an amidine. This can be achieved through various methods, including the Pinner reaction or, more directly, using reagents like trimethylaluminum and ammonium chloride.[2]

Caption: General workflow for synthesizing target compounds.

Experimental Protocol: Synthesis of a Piperidine-4-Carboxamide DNA Gyrase Inhibitor

The following protocol is adapted from methodologies described for the synthesis of novel anti-mycobacterial agents.[3]

Step 1: Amide Coupling

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (e.g., 6-methoxy-1,5-naphthyridin-4-amine) (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 16 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected amide intermediate.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of the secondary amine.

Step 3: N-Alkylation and Amidine Formation (Conceptual) Note: Specific protocols for amidine formation from precursors vary widely. A common strategy involves converting a nitrile to an amidine.

-

The secondary amine from Step 2 can be alkylated with a suitable electrophile containing a nitrile group (e.g., a bromoalkylnitrile).

-

Dissolve the resulting nitrile-containing piperidine carboxamide (1.0 eq) in an anhydrous solvent like toluene.

-

Add trimethylaluminum (2.0 M in toluene, 1.5 eq) dropwise at 0°C, followed by the addition of ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Cool the reaction to 0°C and cautiously quench with methanol, followed by aqueous NaOH.

-

Extract the product with an organic solvent, dry, and purify by chromatography to yield the final amidine-substituted piperidine carboxamide.

Part 2: Diverse Biological Activities and Key Therapeutic Targets

The true power of this scaffold lies in its molecular recognition versatility. By modifying the substituents on the piperidine ring and the groups attached to the carboxamide and amidine moieties, these compounds can be tailored to interact with a wide array of biological targets with high affinity and selectivity.

Enzyme Inhibition: A Hub for Therapeutic Intervention

Amidine-substituted piperidine carboxamides have emerged as potent inhibitors of several critical enzyme classes.

A novel class of piperidine-4-carboxamides (P4Cs) has been identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus, a challenging non-tuberculous mycobacterium.[3][4] These compounds represent a new subclass of novel bacterial topoisomerase inhibitors (NBTIs).

-

Mechanism of Action: Unlike fluoroquinolones, which trap the gyrase-DNA cleavage complex, these P4Cs inhibit the supercoiling activity of the DNA gyrase enzyme.[4] This on-target mechanism leads to DNA damage, inducing the SOS response in the bacteria.[3] The amidine group is often crucial for establishing key interactions within the enzyme's active site.

Table 1: Anti-Mycobacterial Activity of Piperidine-4-Carboxamides (P4Cs)

| Compound | Target | Organism | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|---|

| 844-TFM | DNA Gyrase | M. abscessus | 0.5 - 2 | [3] |

| 5m | DNA Gyrase | M. abscessus | 1 - 4 | [3] |

| Moxifloxacin | DNA Gyrase | M. abscessus | 0.5 - 1 |[3] |

Phenotypic screening has uncovered piperidine carboxamides with potent, species-selective antimalarial activity.[5] These compounds act as reversible inhibitors of the Plasmodium falciparum 20S proteasome β5 (Pf20Sβ5) subunit.

-

Mechanism of Action: Cryo-electron microscopy revealed that these inhibitors bind non-covalently to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distant from the catalytic threonine residue.[5] This unique binding mode is responsible for their high selectivity for the parasite proteasome over human isoforms, a critical feature for minimizing host toxicity.[5]

This scaffold has proven highly effective for inhibiting hydrolases involved in critical signaling pathways.

-

Fatty Acid Amide Hydrolase (FAAH): Piperazine- and piperidine-carboxamides are potent inhibitors of FAAH, a key enzyme responsible for the degradation of the endocannabinoid anandamide.[6] Inhibition of FAAH elevates endocannabinoid levels, offering therapeutic potential for pain and anxiety disorders.

-

Soluble Epoxide Hydrolase (sEH): Piperidine-derived amide inhibitors of sEH prevent the degradation of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and anti-fibrotic effects.[7] The amidine moiety can serve as a bioisosteric replacement for urea, a common pharmacophore in sEH inhibitors, while improving drug-like properties.

Piperidine carboxamides designed as keto amides act as potent and selective inhibitors of μ-calpain, a calcium-activated cysteine protease implicated in neurodegenerative processes.[8]

-

Biological Effect: Certain calpain inhibitors from this class have been shown to inhibit NMDA-induced convulsions in animal models, suggesting that they can cross the blood-brain barrier and exert neuroprotective effects.[8] The keto amide functionality is key to their mechanism, forming a reversible covalent bond with the catalytic cysteine residue in the calpain active site.

Table 2: Enzyme Inhibitory Activity of Select Piperidine Carboxamides

| Compound Class | Target Enzyme | Activity (Ki or IC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Keto amides | μ-Calpain | 9 - 30 nM (Ki) | Neuroprotection | [8] |

| Piperidine amides | Soluble Epoxide Hydrolase (sEH) | Potent Inhibition (structure-dependent) | Anti-inflammatory | [7] |

| Piperidine carboxamides | P. falciparum Proteasome β5 | 3 nM (EC₅₀) | Antimalarial | [5] |

| Piperazine carboxamides | Fatty Acid Amide Hydrolase (FAAH) | Nanomolar Inhibition | Analgesia, Anxiolytic |[6][9] |

G-Protein Coupled Receptor (GPCR) Ligands

The structural features of amidine-substituted piperidine carboxamides make them well-suited for interaction with the binding pockets of GPCRs.

Novel amide-piperidine derivatives have been optimized as multi-target ligands with affinities for dopamine D₂, serotonin 5-HT₁A, and 5-HT₂A receptors.[10] This "polypharmacology" approach is a leading strategy for developing atypical antipsychotics with improved efficacy and reduced side effects.

-

Mechanism & Selectivity: The goal is to achieve a specific affinity profile, such as high affinity for D₂ and 5-HT receptors, while avoiding off-target effects at receptors like histamine H₁ (which causes sedation) or the hERG channel (which can lead to cardiotoxicity).[10] In vivo studies show that lead compounds can reduce hyperactivity and exhibit pro-cognitive properties without inducing catalepsy, a common side effect of older antipsychotics.[10]

The well-known CB1 antagonist SR141716 (Rimonabant) features a piperidine carboxamide core. Extensive SAR studies on this scaffold have explored how modifications to the piperidine region impact receptor binding and efficacy.[11] While the amidine substitution itself is not present in SR141716, the principles of modifying the basic piperidine nitrogen and its substituents are directly applicable. These studies show that the length, bulk, and charge density of substituents in this region are critical determinants of pharmacological activity.[11]

Part 3: Decoding the Molecule - Structure-Activity Relationships (SAR)

Understanding the SAR is paramount for rationally designing more potent and selective compounds. Across different target classes, several key principles have emerged for this scaffold.

Caption: A conceptual SAR map for the scaffold. (Note: Image placeholder would be replaced with a generic structure).

-

The Amidine Moiety: This group is frequently a critical anchor. As a strong base, it is protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with acidic residues (e.g., Asp, Glu) in a binding pocket. Its N-H groups also act as excellent hydrogen bond donors.

-

The Piperidine Core: This serves as a central scaffold, orienting the other functional groups in three-dimensional space. Its substitution pattern dramatically affects activity. For example, in CB1 antagonists, increasing the length and bulk of N-substituents on the piperidine ring generally increases receptor affinity, up to a certain point.[11]

-

The Carboxamide Linker: This amide bond provides a rigid linking unit and participates in hydrogen bonding. Its orientation (e.g., piperidine-1-carboxamide vs. piperidine-4-carboxamide) can significantly alter receptor selectivity.[12]

-

Aromatic and Lipophilic Groups: Appended aromatic or lipophilic groups (e.g., naphthyl, substituted phenyl rings) engage in hydrophobic and π-stacking interactions within the target protein, contributing significantly to binding affinity and selectivity.

Part 4: In the Laboratory - Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the biological activity of novel amidine-substituted piperidine carboxamides.

Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay

This assay provides direct evidence of a compound's ability to inhibit the catalytic activity of DNA gyrase.[4]

-

Reaction Setup: In a microcentrifuge tube, prepare a 30 μL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5% (w/v) glycerol, 0.1 mg/mL BSA, and 250 ng of relaxed pBR322 plasmid DNA.

-

Compound Addition: Add the test compound (dissolved in DMSO) to the reaction mixture at various concentrations. Include a DMSO-only control (negative control) and a known gyrase inhibitor like moxifloxacin (positive control).

-

Enzyme Initiation: Add 1 unit of recombinant M. abscessus DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Termination: Stop the reaction by adding 6 μL of stop buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue).

-

Analysis: Load the samples onto a 1% agarose gel containing 0.5 μg/mL ethidium bromide. Perform electrophoresis in 1x TBE buffer.

-

Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the DMSO control.

Protocol 4.2: Whole-Cell Antimicrobial Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit bacterial growth.[3]

-

Preparation: Perform the assay in 96-well microtiter plates using a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate, typically ranging from 64 μg/mL to 0.06 μg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., M. abscessus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

-

Incubation: Cover the plates and incubate at 37°C for 3-5 days.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Outlook

Amidine-substituted piperidine carboxamides represent a highly adaptable and therapeutically relevant class of molecules. Their synthetic tractability allows for fine-tuning of their properties to achieve potent and selective activity against a diverse range of targets, including enzymes and GPCRs. The successes in developing novel anti-mycobacterial, antimalarial, and neuroprotective agents highlight the immense potential of this scaffold.

Future research should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their clinical translatability.[13] Exploring new amidine bioisosteres and applying advanced computational methods for rational design will undoubtedly uncover new therapeutic agents based on this privileged chemical framework.

References

-

Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (2000). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry. [Link]

-

Murineddu, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules. [Link]

-

Stegmann, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

-

Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

-

Pati, S., et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. Prostaglandins & Other Lipid Mediators. [Link]

-

Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]

-

Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Fastier, F. N. (1962). Structure-activity relationships of amidine derivatives. Pharmacological Reviews. [Link]

-

Viitanen, R., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry. [Link]

-

Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry. [Link]

-

Rather, R. A., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Stegmann, M., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. [Link]

-

Johnson, T. A. (2015). Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. University of Oregon Scholar's Bank. [Link]

-

Biftu, T., et al. (2005). Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, V., et al. (2022). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. RSC Medicinal Chemistry. [Link]

-

Kar, P., & Ward, J. S. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Acar, Ç., & Durdagi, S. (2021). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry. [Link]

-

Van de Water, A., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

Technical Guide: 1-Carbamimidoylpiperidine-4-carboxamide as a Serine Protease Inhibitor Scaffold

Executive Summary

This technical guide analyzes the 1-carbamimidoylpiperidine-4-carboxamide scaffold, a synthetic non-peptide arginine mimetic used in the inhibition of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). This scaffold functions primarily as a P1 ligand, anchoring the inhibitor into the S1 specificity pocket of the enzyme via a critical salt bridge.

This document details the structural mechanistics, synthetic pathways, and biological validation protocols required to utilize this scaffold in Fragment-Based Drug Discovery (FBDD) or lead optimization.

Structural Mechanistics & Pharmacophore Mapping

The Arginine Mimetic Paradigm

Trypsin-like serine proteases are defined by their preference for cleaving peptide bonds following positively charged residues (Arginine or Lysine). The 1-carbamimidoyl group (

-

S1 Pocket Interaction: The highly basic carbamimidoyl group (

) is protonated at physiological pH. It penetrates the deep, narrow S1 pocket of the protease, forming a bidentate salt bridge with the carboxylate side chain of Asp189 (chymotrypsin numbering) located at the bottom of the pocket.[1] -

Scaffold Rigidity: The piperidine ring provides a semi-rigid linker that positions the 4-carboxamide group toward the S2/S3 subsites. Unlike flexible alkyl chains, the piperidine ring reduces the entropic penalty of binding.

-

4-Carboxamide Vector: This moiety serves as the "exit vector," allowing medicinal chemists to attach hydrophobic groups (P2/P3 ligands) to interact with the "aryl binding hole" (S2) or the D-isomer specific sites (S3), crucial for selectivity (e.g., distinguishing Thrombin from Factor Xa).

Interaction Map (DOT Visualization)

Figure 1: Pharmacophore mapping of the scaffold within the serine protease active site. The primary anchor is the Asp189 salt bridge.

Synthetic Chemistry: Scaffold Construction

The synthesis focuses on the guanylation of the secondary amine (piperidine) to install the carbamimidoyl group. The 4-carboxamide group is typically established prior to guanylation to avoid side reactions.

Reagents & Causality

-

Substrate: Piperidine-4-carboxamide (commercially available or synthesized via hydrolysis of 4-cyanopiperidine).

-

Guanylating Agent: 1H-pyrazole-1-carboxamidine hydrochloride. This reagent is preferred over S-methylisothiourea because the pyrazole is a better leaving group, allowing the reaction to proceed under milder conditions with higher yields.

-

Base: N,N-Diisopropylethylamine (DIPEA). Used to scavenge the HCl released and maintain the nucleophilicity of the piperidine nitrogen.

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equivalent of piperidine-4-carboxamide in anhydrous DMF (Dimethylformamide). DMF is chosen for its ability to solubilize polar salt intermediates.

-

Addition: Add 1.05 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride .

-

Activation: Add 2.5 equivalents of DIPEA .

-

Reaction: Stir the mixture at room temperature (

) for 16–24 hours under an inert atmosphere (-

Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the starting amine (

) and appearance of the guanidinylated product (

-

-

Workup:

-

Precipitate the product by adding diethyl ether (the polar product is insoluble in ether).

-

Filter the white solid.

-

Wash with cold acetonitrile to remove residual pyrazole by-products.

-

-

Purification: If necessary, purify via preparative HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Biological Evaluation: Chromogenic Assay

To validate the inhibitor, a kinetic chromogenic assay is required. This protocol measures the inhibition constant (

Assay Principle

The assay uses a synthetic peptide substrate conjugated to p-nitroaniline (pNA) . When the protease cleaves the peptide bond, pNA is released, turning the solution yellow.[3] The rate of color formation (Absorbance at 405 nm) is proportional to enzyme activity.

Substrate Selection:

-

Thrombin: Sar-Pro-Arg-pNA or Bz-Phe-Val-Arg-pNA.

-

Trypsin: Bz-Arg-pNA or Cbz-Lys-Arg-pNA.

Experimental Workflow (DOT Visualization)

Figure 2: Kinetic chromogenic assay workflow for determining inhibitory potency.[3]

Validated Protocol

-

Buffer Preparation: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG prevents enzyme adsorption to plastic).

-

Enzyme Solution: Dilute the protease (e.g., Human Thrombin) to a final concentration of 0.5 nM in the buffer.

-

Inhibitor Dilution: Prepare a 10-point serial dilution of the 1-carbamimidoylpiperidine-4-carboxamide in DMSO (Final DMSO < 5%).

-

Pre-Incubation: Mix 10

L of inhibitor with 80 -

Start Reaction: Add 10

L of chromogenic substrate ( -

Measurement: Immediately monitor Absorbance (

) every 30 seconds for 20 minutes. -

Calculation: Plot the initial velocity (

) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard dose-response (

Medicinal Chemistry Optimization Data

The primary challenge with this scaffold is the high basicity of the carbamimidoyl group, which leads to poor oral bioavailability (Class III/IV BCS). The following table summarizes optimization strategies based on structure-activity relationships (SAR).

| Parameter | Challenge | Optimization Strategy | Outcome |

| Basicity | Prodrug Approach: Convert to Hydroxyamidine or Carbamate. | Improves membrane permeability; metabolized back to active amidine in plasma (e.g., Ximelagatran strategy). | |

| Selectivity | Inhibits all trypsin-like proteases | 4-Position Extension: Attach bulky hydrophobic groups (e.g., benzyl, cyclohexyl) to the carboxamide. | Targets the S2 "aryl binding hole" specific to Factor Xa or Thrombin, reducing Trypsin inhibition. |

| Potency | Millimolar range for core scaffold | Rigidification: Use of the piperidine ring vs. flexible chains. | Lowers entropic cost of binding; |

References

-

Quan, M. L., et al. (2003).[2] Nonbenzamidine tetrazole derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

De Candia, M., et al. (2013).[1] Design and synthesis of a new class of non-peptide direct thrombin inhibitors. Structure-based design referencing piperidine-carboxamide scaffolds.[4][5][6][7] Retrieved from [Link]

-

Sanderson, P. E., et al. (1998). L-L-Piperidine-2-carboxylic acid derivatives as potent, selective thrombin inhibitors. Journal of Medicinal Chemistry. (Foundational work on piperidine scaffolds in proteases). Retrieved from [Link]

Sources

- 1. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonbenzamidine tetrazole derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

- 7. KR20180004179A - Processes for converting carboxamides to thiocarboxamides - Google Patents [patents.google.com]

Technical Guide: Guanidine Mimics in Medicinal Chemistry Piperidine Scaffolds

This guide details the strategic replacement of guanidine moieties with bioisosteres within piperidine scaffolds. It is designed for medicinal chemists seeking to optimize pharmacokinetics (PK) without sacrificing potency.

Executive Summary

The guanidine moiety (

This guide provides a structural and synthetic roadmap for replacing guanidines with 2-aminopyridines , cyclic amidines , and acylguanidines attached to piperidine scaffolds. The piperidine ring serves as the ideal vector, offering defined exit angles (

Part 1: The Guanidine Liability & The Piperidine Solution

The Physicochemical Bottleneck

The guanidinium ion is fully protonated at physiological pH. While this maximizes electrostatic interactions (salt bridges), it imposes a desolvation penalty that hinders passive transport across the blood-brain barrier (BBB) or gut wall.

| Moiety | Charge at pH 7.4 | BBB Permeability | Metabolic Risk | |

| Guanidine | 12.5 - 13.5 | +1 (100%) | Very Low | High (hydrolysis) |

| Amidine | 10.5 - 11.5 | +1 (99%) | Low | Moderate |

| 2-Aminopyridine | 6.8 - 7.2 | +0 / +1 (Mixed) | High | Low (CYP stable) |

| Acylguanidine | 7.0 - 8.5 | +0 / +1 (Mixed) | Moderate | Moderate |

The Piperidine Vector

The piperidine scaffold is the industry standard for displaying guanidine mimics because:

-

Vector Control: The N1 and C4 positions allow linear or perpendicular display of the mimic.

-

Modulation: The piperidine nitrogen (

Part 2: Strategic Design of Mimics

Class A: The 2-Aminopyridine (The "Magic Bullet")

The 2-aminopyridine moiety is the most successful bioisostere for guanidine. It retains the bidentate hydrogen bond donor/acceptor pattern required for binding carboxylates but drops the

-

Mechanism: Protonation occurs on the ring nitrogen, not the exocyclic amine.

-

Application: Thrombin inhibitors (e.g., Dabigatran etexilate uses a related benzamidine/pyridine motif), NOS inhibitors.

Class B: Cyclic Guanidines & Amidines

Constraining the guanidine into a ring (e.g., 2-aminoimidazoline) reduces conformational entropy loss upon binding.

-

Effect: Increases potency (

) by pre-organizing the donor motif. -

Risk: Often retains high basicity unless flanked by EWGs.

Class C: Acylguanidines

Acylation of the guanidine nitrogen drops the

-

Utility: Ideal for NPY Y1/Y5 antagonists where CNS penetration is required.

Part 3: Decision Logic for Mimic Selection

The following decision tree guides the selection of the appropriate mimic based on the target's binding site requirements.

Part 4: Synthetic Methodologies

Protocol 1: Synthesis of 4-(2-Aminopyridyl)-Piperidine

This is a robust method for installing the 2-aminopyridine mimic onto a piperidine scaffold via nucleophilic aromatic substitution (

Target: Converting a 4-aminopiperidine to a 2-aminopyridine mimic.

Reagents:

-

N-Boc-4-aminopiperidine

-

2-Chloropyridine (or 2-Fluoropyridine for higher reactivity)

-

Base:

(for -

Catalyst (if coupling):

, BINAP

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-4-aminopiperidine (1.0 equiv) and 2-fluoropyridine (1.2 equiv) in DMSO.

-

Substitution: Add

(3.0 equiv). Heat to 100°C for 12 hours. Note: If using 2-chloropyridine, Pd-catalysis is preferred (Toluene, 110°C). -

Workup: Dilute with EtOAc, wash with water (

) to remove DMSO. Dry over -

Deprotection: Treat the intermediate with TFA/DCM (1:4) at 0°C to remove the Boc group.

-

Free Basing: Neutralize with saturated

to obtain the free piperidine amine for further scaffolding.

Validation:

-

NMR: Look for characteristic pyridine protons (

8.0, 7.4, 6.5 ppm). -

LCMS: Confirm M+1 and absence of starting amine.

Protocol 2: Guanylation to form Acylguanidines

This protocol describes converting a piperidine-carboxylic acid into an acylguanidine.

Reagents:

-

Piperidine-4-carboxylic acid (N-protected)

-

Guanidine Hydrochloride

-

Coupling Agent: CDI (Carbonyldiimidazole) or HATU

Step-by-Step Workflow:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add CDI (1.2 equiv). Stir at RT for 1 hour until

evolution ceases. -

Addition: Add free guanidine base (2.0 equiv). Note: Generate free guanidine in situ by treating Guanidine HCl with NaOtBu in a separate flask, filtering off NaCl, and adding the filtrate.

-

Reaction: Stir at RT for 16 hours.

-

Isolation: The product is often water-soluble. Evaporate DMF, redissolve in minimal MeOH, and precipitate with

or purify via reverse-phase HPLC.

Part 5: Experimental Validation (Self-Validating Systems)

To ensure the mimic functions as intended, the following assays must be established:

Determination (Potentiometric Titration)

Do not rely on calculated

-

Protocol: Dissolve 5 mg of compound in 0.1 M KCl. Titrate with 0.1 M HCl/KOH using a Sirius T3 or similar autotitrator.

-

Success Criteria: The mimic should exhibit a

between 6.5 and 8.0 for optimal oral absorption.

PAMPA (Parallel Artificial Membrane Permeability Assay)

-

Protocol: Load compound (10

) into the donor plate (pH 7.4). Incubate for 4 hours. Measure concentration in acceptor plate via LC-MS/MS. -

Benchmark:

indicates good permeability. 2-aminopyridines typically score high here; guanidines score near zero.

Part 6: Visualizing the Synthetic Pathway

References

-

Guanidine Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2-Aminopyridines via SNAr. National Institutes of Health (PMC). [Link]

-

Arginine Mimetics in Drug Design. ResearchGate. [Link]

-

Acylguanidines as Histamine H2 Receptor Agonists. PubMed. [Link]

-

Bis-Cyclic Guanidine Peptidomimetics. MDPI. [Link]

The Therapeutic Potential of 1-Carbamimidoylpiperidine-4-carboxamide Derivatives: A Technical Guide to Na+/H+ Exchanger-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-carbamimidoylpiperidine-4-carboxamide scaffold represents a promising, yet underexplored, class of compounds with significant therapeutic potential, primarily centered on the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). This technical guide provides an in-depth analysis of this potential, drawing upon the established pharmacology of structurally related guanidine-containing molecules. As a Senior Application Scientist, this document synthesizes the available scientific evidence to present a coherent narrative on the mechanism of action, synthetic strategies, and preclinical evaluation of these derivatives. We will delve into the critical role of NHE-1 in cellular pathophysiology, particularly in cardiovascular diseases, and elucidate the rationale behind targeting this ion exchanger. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in the exploration and development of this compelling chemical series.

Introduction: The Rise of Guanidine-Containing Compounds in Drug Discovery

The guanidinium group, characterized by its planar, highly basic, and resonance-stabilized structure, is a key pharmacophore in a multitude of biologically active molecules.[1][2] Its ability to form multiple hydrogen bonds and engage in electrostatic interactions has positioned it as a critical component in the design of various enzyme inhibitors and receptor modulators. The incorporation of a guanidinium moiety onto a piperidine-4-carboxamide core creates a unique chemical entity, 1-carbamimidoylpiperidine-4-carboxamide, with the potential for high affinity and selectivity towards specific biological targets. While direct literature on this specific parent compound is sparse, extensive research on analogous acylguanidine and guanidine-containing structures points towards a primary and highly valuable therapeutic target: the Na+/H+ exchanger isoform 1 (NHE-1).[3][4][5]

The Central Target: Na+/H+ Exchanger Isoform 1 (NHE-1)

The Na+/H+ exchanger (NHE) family comprises a group of integral membrane proteins that regulate intracellular pH (pHi) by mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[4][6] Among the nine identified isoforms (NHE1-9), NHE-1 is ubiquitously expressed in the plasma membrane of most mammalian cells and plays a crucial "housekeeping" role in maintaining cellular pH homeostasis and regulating cell volume.[4][6]

However, under pathophysiological conditions, particularly those involving intracellular acidosis such as myocardial ischemia, the activity of NHE-1 is significantly upregulated. This hyperactivity leads to a cascade of detrimental events, making NHE-1 a compelling therapeutic target.

The Pathophysiological Cascade of NHE-1 Hyperactivation

The following diagram illustrates the deleterious cascade initiated by NHE-1 hyperactivation during an ischemic event:

Figure 1: The detrimental cascade of NHE-1 hyperactivation in ischemia.

This intracellular calcium overload is a central driver of myocyte hypercontracture, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, cell death. Consequently, the inhibition of NHE-1 has emerged as a promising cardioprotective strategy.[4]

1-Carbamimidoylpiperidine-4-carboxamide Derivatives as Potent NHE-1 Inhibitors

The therapeutic rationale for this class of compounds is built upon the well-established principle that acylguanidine derivatives are potent inhibitors of NHE-1. The general structure of a 1-carbamimidoylpiperidine-4-carboxamide derivative positions the key guanidinium group for interaction with the external Na+-binding site of the NHE-1 protein.

Proposed Mechanism of Action

The positively charged guanidinium group of the 1-carbamimidoylpiperidine-4-carboxamide derivative is hypothesized to competitively inhibit the binding of extracellular Na+ to the NHE-1 transporter. The piperidine-4-carboxamide scaffold likely serves to orient the guanidinium moiety optimally within the binding pocket and may contribute to additional favorable interactions, enhancing both potency and selectivity.

The following diagram illustrates the proposed competitive inhibition mechanism:

Figure 2: Proposed competitive inhibition of NHE-1.

Synthetic Strategies

The synthesis of 1-carbamimidoylpiperidine-4-carboxamide derivatives can be approached through several established chemical transformations. A common and effective method involves the guanylation of the piperidine nitrogen of a suitable precursor.

General Synthetic Workflow

A plausible synthetic route is outlined below:

Figure 3: General synthetic workflow for 1-carbamimidoylpiperidine-4-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Model Compound

The following protocol is a representative example for the synthesis of a 1-carbamimidoylpiperidine-4-carboxamide derivative. Note: This is a generalized protocol and may require optimization for specific derivatives.

Materials:

-

Piperidine-4-carboxamide

-

1H-Pyrazole-1-carboxamidine hydrochloride

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 eq) in DMF, add DIPEA (2.5 eq).

-

Addition of Guanylating Agent: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 1-carbamimidoylpiperidine-4-carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Preclinical Evaluation: Assessing Therapeutic Potential

A rigorous preclinical evaluation is essential to validate the therapeutic potential of novel 1-carbamimidoylpiperidine-4-carboxamide derivatives. This involves a tiered approach, from in vitro enzyme and cell-based assays to in vivo models of disease.

In Vitro Assays for NHE-1 Inhibition

The primary in vitro assay to determine the potency of these compounds is the measurement of their ability to inhibit NHE-1 activity.

Table 1: Key In Vitro Assays for NHE-1 Inhibitors

| Assay Name | Principle | Key Parameters Measured |

| 22Na+ Uptake Assay | Measures the uptake of radioactive 22Na+ into cells (e.g., rabbit erythrocytes or NHE-1 transfected cell lines) under conditions of intracellular acidosis. | IC50: The concentration of the inhibitor that causes a 50% reduction in 22Na+ uptake. |

| Fluorometric pHi Recovery Assay | Utilizes a pH-sensitive fluorescent dye (e.g., BCECF) to monitor the recovery of intracellular pH from an acid load in the presence and absence of the inhibitor. | IC50: The concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery. |

| Platelet Swelling Assay | Measures the swelling of human platelets induced by intracellular acidosis, which is dependent on NHE-1 activity. | IC50: The concentration of the inhibitor that causes a 50% reduction in platelet swelling.[3] |

In Vivo Models of Cardioprotection

The cardioprotective effects of promising 1-carbamimidoylpiperidine-4-carboxamide derivatives should be evaluated in relevant in vivo models of myocardial ischemia-reperfusion injury.

Table 2: Common In Vivo Models for Cardioprotection

| Animal Model | Experimental Procedure | Key Endpoints |

| Rat Langendorff Perfused Heart | An ex vivo model where the heart is isolated and perfused with a buffer solution. Ischemia is induced by stopping the perfusion, followed by reperfusion. | - Left ventricular developed pressure (LVDP)- Coronary flow- Infarct size (TTC staining)- Release of cardiac enzymes (e.g., LDH, CK) |

| Murine Model of Myocardial Infarction | In vivo ligation of the left anterior descending (LAD) coronary artery for a defined period, followed by release of the ligature to allow reperfusion. | - Infarct size as a percentage of the area at risk- Echocardiographic assessment of cardiac function (e.g., ejection fraction)- Plasma levels of cardiac troponins |

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the 1-carbamimidoylpiperidine-4-carboxamide scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key areas for SAR exploration include:

-

Substitution on the Carboxamide: Modification of the amide nitrogen with various substituents can modulate lipophilicity, metabolic stability, and interactions with the target protein.

-

Piperidine Ring Modifications: Introduction of substituents on the piperidine ring can influence the conformational preference and overall shape of the molecule.

-

Guanidinium Group Bioisosteres: While the guanidinium group is key, exploration of bioisosteric replacements may improve oral bioavailability and other drug-like properties.

Conclusion

The 1-carbamimidoylpiperidine-4-carboxamide class of compounds holds significant promise as a source of novel therapeutics, primarily through the inhibition of the Na+/H+ exchanger isoform 1. Their potential for cardioprotection in the context of myocardial ischemia-reperfusion injury warrants further investigation. This guide has provided a comprehensive overview of the therapeutic rationale, synthetic approaches, and preclinical evaluation strategies for these derivatives. By leveraging the insights from structurally related guanidine-containing NHE-1 inhibitors, researchers are well-equipped to unlock the full therapeutic potential of this exciting chemical scaffold.

References

-

Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. PubMed. [Link]

-

Bicyclic acylguanidine Na+/H+ antiporter inhibitors. PubMed. [Link]

-

Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. PMC. [Link]

-

An overview of inhibitors of Na(+)/H(+) exchanger. PubMed. [Link]

-

In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. PMC. [Link]

-

Synthesis and Na + /H + Exchanger‐1 Inhibitory Activity of Substituted (Quinolinecarbonyl)guanidine Derivatives. Scilit. [Link]

-

Na+/H+ Exchanger. Adooq Bioscience. [Link]

- COMBINATIONS FOR INHIBITING NHE-MEDIATED ANTIPORT IN THE TREATMENT OF DISORDERS ASSOCIATED WITH FLUID RETENTION OR SALT OVERLOAD. Googleapis.com.

-

Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. PubMed. [Link]

-

The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

-

Discovery of a New Class of 1-(4-Sulfoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. [Link]

-

Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. MDPI. [Link]

-

Biologically active guanidine alkaloids. ScienceOpen. [Link]

-

Product Class 13: Guanidine Derivatives. science-of-synthesis.thieme.com. [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- US9790182B2 - Preparation of piperidine-4-carbothioamide.

- WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride.

Sources

- 1. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]

- 3. Bicyclic acylguanidine Na+/H+ antiporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of 1-carbamimidoylpiperidine-4-carboxamide from piperidine-4-carboxamide

Executive Summary

This application note details the synthesis of 1-carbamimidoylpiperidine-4-carboxamide (also known as 4-carbamoylpiperidine-1-carboximidamide) from piperidine-4-carboxamide . The guanidine moiety is a critical pharmacophore in medicinal chemistry, often serving as an arginine mimetic or a super-basic anchor in enzyme active sites.

We present two distinct protocols:

-

Protocol A (Precision Method): Utilizes 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) . This is the recommended "Gold Standard" for drug discovery due to mild conditions, high regioselectivity, and simplified workup.

-

Protocol B (Economy Method): Utilizes S-Methylisothiourea sulfate . This is a cost-effective alternative suitable for large-scale, non-GMP intermediate synthesis, though it requires more rigorous purification to remove odorous byproducts.

Reaction Mechanics & Strategic Design

The Chemical Transformation

The objective is the nucleophilic substitution of a guanylating agent by the secondary amine of the piperidine ring. The primary amide at position 4 is non-nucleophilic under these conditions and remains protecting-group-free.

Key Challenges:

-

Polarity: Both the starting material and the product are highly polar, making standard aqueous/organic extraction (e.g., EtOAc/Water) ineffective. The product will partition into the aqueous phase.[1]

-

Solubility: The guanidine product is often isolated as a salt (hydrochloride or sulfate), which has limited solubility in organic solvents but high water solubility.

Reaction Scheme

The following diagram illustrates the mechanistic pathway using the preferred HPC reagent.

Figure 1: Mechanistic pathway for the guanylation of piperidine-4-carboxamide using 1H-Pyrazole-1-carboxamidine HCl.

Experimental Protocols

Protocol A: The Precision Method (HPC)

Recommended for: Medicinal chemistry, gram-scale synthesis, high-purity requirements. Mechanism: The pyrazole group acts as an excellent leaving group. The reaction is driven by the formation of the resonance-stabilized guanidinium cation.

Reagents & Materials

| Reagent | Equiv.[2][3][4] | Role |

| Piperidine-4-carboxamide | 1.0 | Substrate |

| 1H-Pyrazole-1-carboxamidine HCl | 1.1 | Guanylating Agent |

| N,N-Diisopropylethylamine (DIPEA) | 2.5 | Base (Scavenger) |

| N,N-Dimethylformamide (DMF) | - | Solvent (0.5 M conc.) |

| Diethyl Ether / Acetonitrile | - | Precipitation Solvents |

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-4-carboxamide (1.0 equiv) in dry DMF (concentration ~0.5 M).

-

Note: If solubility is slow, mild warming (40°C) is acceptable.

-

-

Reagent Addition: Add DIPEA (2.5 equiv) followed by 1H-Pyrazole-1-carboxamidine HCl (1.1 equiv) in a single portion.

-

Reaction: Stir the mixture at Room Temperature (20-25°C) for 16–24 hours.

-

Validation: Monitor by LC-MS. The starting material (M+H ~129) should disappear, replaced by the product (M+H ~171).

-

-

Workup (Precipitation Strategy):

-

Concentrate the DMF solution to approximately 20% of its original volume under reduced pressure (Rotavap, high vacuum).

-

Add Acetonitrile (10 volumes) followed by dropwise addition of Diethyl Ether until turbidity persists.

-

Cool to 0°C for 2 hours. The guanidine hydrochloride salt should precipitate as a white/off-white solid.

-

-

Purification:

-

Filter the solid.

-

Wash the cake with cold acetonitrile/ether (1:1) to remove the pyrazole byproduct and residual DIPEA.

-

Alternative: If an oil forms, decant the supernatant and triturate the oil with fresh ether until it solidifies.

-

Protocol B: The Economy Method (S-Methylisothiourea)

Recommended for: Scale-up (>50g), cost-sensitive projects. Mechanism: Nucleophilic attack on the isothiourea carbon releases methanethiol (MeSH) as a gas/byproduct.

Reagents & Materials

| Reagent | Equiv.[2][3][4] | Role |

| Piperidine-4-carboxamide | 1.0 | Substrate |

| S-Methylisothiourea Sulfate | 0.6* | Guanylating Agent |

| Ethanol / Water (1:1) | - | Solvent |

| Sodium Hydroxide (aq) | 1.0 | Base (Optional) |

*Note: S-Methylisothiourea sulfate contains two amidine equivalents per sulfate molecule. 0.6 equiv ensures a slight excess of the active species.

Step-by-Step Methodology

-

Setup: Equip a flask with a reflux condenser and a bleach trap (to neutralize the evolved methanethiol gas).

-

Mixing: Dissolve Piperidine-4-carboxamide (1.0 equiv) and S-Methylisothiourea Sulfate (0.6 equiv) in a 1:1 mixture of Ethanol and Water (0.5 M).

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

-

Observation: A distinct odor of methanethiol will be generated. Ensure excellent fume hood ventilation.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Concentrate to dryness under vacuum.

-

-

Purification (Ion Exchange):

-

The residue contains the product sulfate and inorganic salts.

-

Dissolve in water and pass through a weak basic anion exchange resin (free base form) if the free base is desired, or recrystallize the sulfate salt from hot water/ethanol.

-

Analytical Validation & Quality Control

Expected Analytical Data

-

Mass Spectrometry (ESI+):

-

Calculated Mass (Free Base): 170.11 Da

-

Observed [M+H]+: 171.1 m/z [5]

-

-

1H NMR (DMSO-d6, 400 MHz):

-

~7.4 ppm (br s, 4H, Guanidine

-

~6.9 & 7.3 ppm (br s, 2H, Amide

-

~3.8 ppm (d, 2H, Piperidine

-

~2.9 ppm (t, 2H, Piperidine

-

~2.3 ppm (m, 1H, Piperidine

-

~1.7 ppm (m, 2H, Piperidine

-

~1.4 ppm (m, 2H, Piperidine

-

~7.4 ppm (br s, 4H, Guanidine

Purification Decision Tree

The following workflow guides the purification strategy based on the crude isolate's physical state.

Figure 2: Purification decision tree for isolating polar guanidine derivatives.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry. [Link]

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylation reagents. ARKIVOC. [Link]

-

PubChem Compound Summary. (n.d.). 1-carbamimidoylpiperidine-4-carboxylic acid (Related Structure Validation). [Link]

Sources

- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - 1-carbamimidoyl-piperidine-4-carboxylic acid (C7H13N3O2) [pubchemlite.lcsb.uni.lu]

Application Note & Protocol: Determination of the Solubility of 1-Carbamimidoylpiperidine-4-carboxamide in DMSO and Water

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in vitro assay performance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 1-carbamimidoylpiperidine-4-carboxamide in two essential solvents: dimethyl sulfoxide (DMSO) and water. As specific experimental solubility data for this compound is not extensively documented in public literature, this note emphasizes robust, validated protocols for both kinetic and thermodynamic solubility determination. We delve into the underlying principles of solubility, the rationale behind experimental design, and step-by-step methodologies to ensure the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is paramount. Poor aqueous solubility can lead to incomplete absorption, low and erratic bioavailability, and challenges in developing suitable formulations.[1] For in vitro high-throughput screening (HTS), compounds are typically stored in DMSO, a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar molecules.[2] Therefore, understanding a compound's solubility in both DMSO (for stock solution integrity) and aqueous buffers (for biological relevance) is a non-negotiable prerequisite for advancing a potential therapeutic agent.

This guide focuses on 1-carbamimidoylpiperidine-4-carboxamide, a molecule incorporating structural motifs of interest in medicinal chemistry. Its solubility profile is not immediately predictable without empirical data. This document provides the necessary protocols to generate that data with confidence.

Physicochemical Profile of 1-Carbamimidoylpiperidine-4-carboxamide

A qualitative prediction of solubility can be derived from a molecule's structure. The target compound, 1-carbamimidoylpiperidine-4-carboxamide, possesses distinct functional groups that will dictate its interaction with different solvents.

-

1-Carbamimidoyl (Guanidine) Group: The guanidine moiety is a strong organic base.[3] Upon protonation, it forms a resonance-stabilized guanidinium cation, which is highly polar and capable of forming multiple hydrogen bonds. This feature generally confers high aqueous solubility.[4][5]

-

Piperidine Ring: This is a saturated heterocyclic scaffold. While the nitrogen can act as a hydrogen bond acceptor, the hydrocarbon character of the ring itself is relatively nonpolar.

-

Carboxamide Group: The amide functional group is polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O). However, amides are generally considered to have low to moderate water solubility compared to more readily ionizable groups like carboxylic acids or amines.[6]

Predicted Solubility Behavior:

-